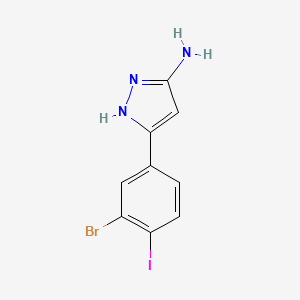
3-Amino-5-(3-bromo-4-iodophenyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-4-iodophenyl)-1H-pyrazol-5-amine is an organic compound with the molecular formula C9H6BrIN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. The presence of bromine and iodine atoms on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-iodophenyl)-1H-pyrazol-5-amine typically involves the following steps:
Halogenation: The introduction of bromine and iodine atoms onto the phenyl ring can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe), while iodination can be performed using iodine (I2) and an oxidizing agent like nitric acid (HNO3).
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine (N2H4) with a 1,3-diketone. The resulting pyrazole derivative can then be further functionalized to introduce the amine group at the 5-position.
Industrial Production Methods
Industrial production of 3-(3-bromo-4-iodophenyl)-1H-pyrazol-5-amine may involve large-scale halogenation and pyrazole ring formation processes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-4-iodophenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-(3-Bromo-4-iodophenyl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-bromo-4-iodophenyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and function. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Bromo-4-chlorophenyl)-1H-pyrazol-5-amine: Similar structure but with a chlorine atom instead of iodine.
3-(3-Bromo-4-fluorophenyl)-1H-pyrazol-5-amine: Similar structure but with a fluorine atom instead of iodine.
3-(3-Bromo-4-methylphenyl)-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of iodine.
Uniqueness
The presence of both bromine and iodine atoms on the phenyl ring of 3-(3-bromo-4-iodophenyl)-1H-pyrazol-5-amine makes it unique compared to its analogs. This dual halogenation can influence the compound’s reactivity, binding properties, and overall chemical behavior, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H7BrIN3 |
|---|---|
Poids moléculaire |
363.98 g/mol |
Nom IUPAC |
5-(3-bromo-4-iodophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7BrIN3/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
Clé InChI |
DJLXUVGPNZOYTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=NN2)N)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















